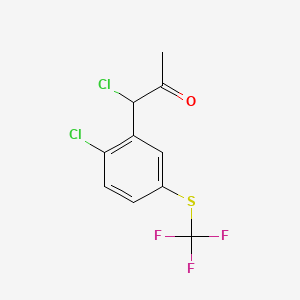![molecular formula C53H42N2 B14054981 9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-](/img/structure/B14054981.png)
9,9'-Spirobi[9H-fluorene]-2,2'-diamine, N2,N2,N2',N2'-tetrakis(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)-: is a complex organic compound known for its unique structural properties. It is primarily used in organic electronics due to its robust structure and two perpendicularly arranged π systems . This compound is a derivative of spirobifluorene, which is a polyfluorene with carbon atoms of the methylene bridge connected to two fluorene molecules .
Preparation Methods
The synthesis of 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- involves multiple steps. One common synthetic route includes the reaction of spirobifluorene with appropriate amine derivatives under controlled conditions . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium complexes . Industrial production methods often scale up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution: It undergoes substitution reactions with halogens or other electrophiles, forming halogenated or alkylated products.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium or platinum complexes, and temperatures ranging from room temperature to 100°C . Major products formed from these reactions include various substituted derivatives of the original compound .
Scientific Research Applications
9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- exerts its effects involves its interaction with molecular targets through its π systems. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability . The pathways involved often include electron transfer processes and the formation of stable complexes with other molecules .
Comparison with Similar Compounds
Compared to other similar compounds, 9,9’-Spirobi[9H-fluorene]-2,2’-diamine, N2,N2,N2’,N2’-tetrakis(4-methylphenyl)- stands out due to its high glass-transition temperature, excellent thermal stability, and solubility in common organic solvents . Similar compounds include:
- 9,9’-Spirobi[9H-fluorene]-2,2’,7,7’-tetramine, N2,N2,N7,N7-tetrakis(4-methoxyphenyl)-
- N2,N2’,N7,N7’-Tetrakis(3-methoxyphenyl)-9,9’-spirobi[fluorene]-2,2’,7,7’-tetraamine
These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical and physical properties .
Properties
Molecular Formula |
C53H42N2 |
|---|---|
Molecular Weight |
706.9 g/mol |
IUPAC Name |
2-N,2-N,2-N',2-N'-tetrakis(4-methylphenyl)-9,9'-spirobi[fluorene]-2,2'-diamine |
InChI |
InChI=1S/C53H42N2/c1-35-13-21-39(22-14-35)54(40-23-15-36(2)16-24-40)43-29-31-47-45-9-5-7-11-49(45)53(51(47)33-43)50-12-8-6-10-46(50)48-32-30-44(34-52(48)53)55(41-25-17-37(3)18-26-41)42-27-19-38(4)20-28-42/h5-34H,1-4H3 |
InChI Key |
NUFFNORDZJKGFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC=CC=C5C46C7=CC=CC=C7C8=C6C=C(C=C8)N(C9=CC=C(C=C9)C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


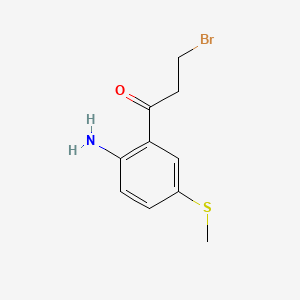
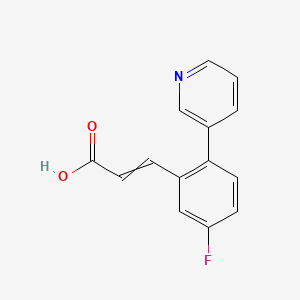
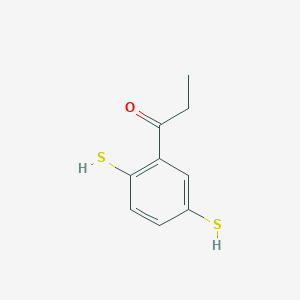
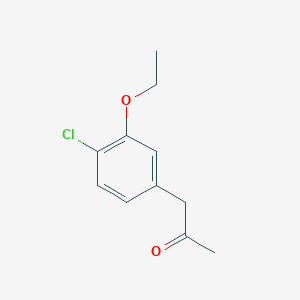

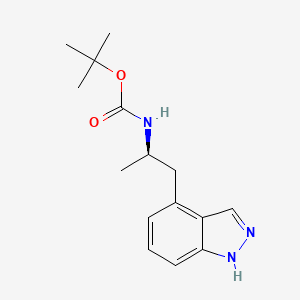
![1-(1-(2,3-Dihydrobenzo[B][1,4]dioxin-6-YL)ethyl)piperazine 2hcl](/img/structure/B14054938.png)
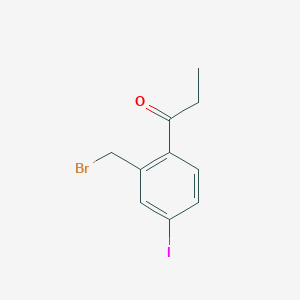
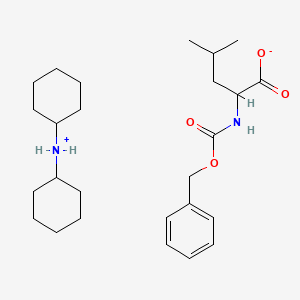

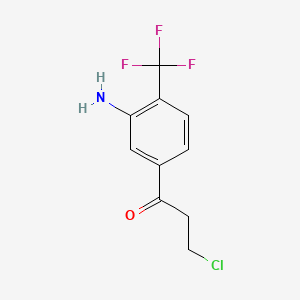
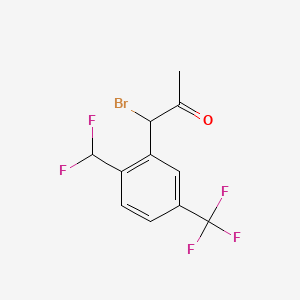
![1H-[1,3]dioxolo[4,5-f]benzotriazole](/img/structure/B14054972.png)
